Methyl 1-azaspiro[4.5]decane-7-carboxylate

Opioid receptor pharmacology Mu-opioid selective ligands Conformationally restricted amines

Methyl 1-azaspiro[4.5]decane-7-carboxylate (CAS 1782597-41-4; C₁₁H₁₉NO₂; MW 197.28) is a spirocyclic amine building block featuring a 1-azaspiro[4.5]decane core with a methyl carboxylate group at the 7-position. The 1-azaspiro[4.5]decane scaffold represents a conformationally restricted piperidine bioisostere where a pyrrolidine ring is fused through a shared spiro carbon to a cyclohexane ring.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13915427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-azaspiro[4.5]decane-7-carboxylate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC2(C1)CCCN2
InChIInChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3
InChIKeyLKUGHHDULAFSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Azaspiro[4.5]decane-7-carboxylate: 1-Azaspiro[4.5]decane Scaffold Profile for Medicinal Chemistry and Procurement


Methyl 1-azaspiro[4.5]decane-7-carboxylate (CAS 1782597-41-4; C₁₁H₁₉NO₂; MW 197.28) is a spirocyclic amine building block featuring a 1-azaspiro[4.5]decane core with a methyl carboxylate group at the 7-position . The 1-azaspiro[4.5]decane scaffold represents a conformationally restricted piperidine bioisostere where a pyrrolidine ring is fused through a shared spiro carbon to a cyclohexane ring [1]. This rigid spirocyclic framework restricts rotational freedom and defines the spatial orientation of substituents more precisely than flexible piperidine or linear amine scaffolds [2]. As a sp³-rich, three-dimensional scaffold, the 1-azaspiro[4.5]decane core aligns with modern medicinal chemistry trends that favor increased molecular complexity to achieve improved selectivity, reduced off-target activity, and enhanced metabolic stability [1].

Why Generic Piperidine Analogs Cannot Replace Methyl 1-Azaspiro[4.5]decane-7-carboxylate: Conformational and Selectivity Constraints


Simple piperidine carboxylates or linear amino esters lack the conformational restriction inherent to the 1-azaspiro[4.5]decane scaffold [1]. This structural rigidity is not merely a scaffold feature but a determinant of receptor binding orientation, subtype selectivity, and off-target profile [1][2]. In opioid receptor studies, conformationally restricted tertiary amides of 1-azaspiro[4.5]decane exhibited potent, selective μ-receptor binding, whereas their less restricted secondary amide counterparts showed substantially weaker activity — demonstrating that subtle alterations in conformational freedom within the same scaffold class can drastically alter biological outcome [1]. Furthermore, X-ray crystallographic analysis of a representative 1-azaspiro[4.5]decane derivative confirmed that the spirocyclic amine maintains the cyclohexane ring in an undistorted chair conformation, providing a predictable and consistent spatial presentation of substituents that flexible piperidine or linear amine analogs cannot reliably reproduce [1].

Quantitative Differentiation Evidence for Methyl 1-Azaspiro[4.5]decane-7-carboxylate vs. Piperidine Analogs and 1-Azaspiro[5.5]undecane Variants


Conformational Restriction and Receptor Selectivity: 1-Azaspiro[4.5]decane Scaffold Confers Subtype Selectivity Unattainable with Flexible Analogs

In a direct head-to-head comparison within the 1-azaspiro[4.5]decane scaffold series, tertiary amide derivatives demonstrated potent and selective μ-opioid receptor binding, whereas less conformationally restricted secondary amide analogs from the same series exhibited significantly weaker activity [1]. This demonstrates that conformational rigidity conferred by the spirocyclic core is a determinant of receptor engagement and selectivity [1].

Opioid receptor pharmacology Mu-opioid selective ligands Conformationally restricted amines

C7 Ester Position Demonstrates PI3Kδ Inhibitory Activity; C8 Ester Shows No Reported PI3K Activity — Positional Isomer Differentiation

A 1-azaspiro[4.5]decane derivative bearing a carboxylate-related substitution at the C7 position demonstrated inhibition of human PI3Kδ-mediated AKT phosphorylation with an IC₅₀ of 102 nM [1]. This activity is directly linked to the C7-position substitution pattern, which is the defining structural feature of methyl 1-azaspiro[4.5]decane-7-carboxylate. In contrast, the C8-positional isomer (methyl 1-azaspiro[4.5]decane-8-carboxylate) has no reported PI3Kδ inhibitory activity in the same literature corpus .

PI3Kδ inhibition Kinase inhibitor development Positional isomer SAR

Spirocyclic Piperidine Replacement Reduces Cardiotoxicity: LD₅₀ Increased up to 5.0-Fold vs. Parent Piperidine

Replacement of the central piperidine ring in bupivacaine with aza-spirocyclic moieties (including 1-azaspiro[4.5]decane-type scaffolds) produced analogues that demonstrated significantly reduced cardiotoxicity while maintaining acceptable local anesthetic activity [1]. Across three spirocyclic analogs tested, lethal doses increased by 1.3-fold, 2.2-fold, and 5.0-fold relative to the parent piperidine compound [1].

Cardiotoxicity reduction Spirocyclic bioisosteres Local anesthetic development

C7 Ester Derivative Exhibits Moderate σ1 Receptor Affinity (IC₅₀ = 1.18 μM); Comparable 8-Aza Scaffolds Achieve Nanomolar Affinity — Scaffold Selection Determines Target Engagement

A methyl 1-azaspiro[4.5]decane-7-carboxylate derivative (CHEMBL555418) demonstrated σ1 receptor binding with an IC₅₀ of 1.18 × 10³ nM (1.18 μM) in guinea pig membrane assays using [³H]DTG radioligand [1]. In cross-study comparison, optimized 1-oxa-8-azaspiro[4.5]decane derivatives achieved σ1 receptor affinities in the nanomolar range (Ki = 0.47–12.1 nM) with moderate selectivity over σ2 receptors [2].

Sigma-1 receptor ligands Radioligand development Structure-activity relationship

1-Azaspiro[4.5]decane vs. 1-Azaspiro[5.5]undecane: Ring Size Determines σ Receptor Subtype Fitting — n=1 Shows Higher σ2 Affinity; n=2 Shows Low σ1 Affinity

In a systematic structure-activity relationship study of spirocyclic-2,6-diketopiperazine derivatives, compounds with n=1 spirocyclic ring size (analogous to 1-azaspiro[4.5]decane) demonstrated higher σ2 subtype affinities compared to their n=2 cycloalkyl-substituted counterparts (analogous to 1-azaspiro[5.5]undecane), which showed low σ1 affinities [1]. This ring size effect is directly attributable to the spirocyclic core geometry and defines receptor subtype fitting [1].

Sigma receptor subtype selectivity Spirocyclic ring size optimization σ2 receptor ligands

Spirocyclic Scaffolds Improve Solubility and Metabolic Stability vs. Piperidine Parent Compounds — Class-Wide Physicochemical Advantage

Comparative analysis of spirocyclic analogues versus their parent piperidine compounds demonstrated that spirocyclic scaffolds generally confer higher aqueous solubility, lower logD (reduced lipophilicity), and improved intrinsic metabolic stability in human and rat liver microsomes [1]. This class-level observation aligns with the established medicinal chemistry principle that increased three-dimensionality (Fsp³) through spirocyclization reduces metabolic liabilities associated with flat aromatic and flexible aliphatic scaffolds [2].

Drug-like properties Metabolic stability Spirocyclic bioisosteres

Optimal Research and Industrial Applications for Methyl 1-Azaspiro[4.5]decane-7-carboxylate Based on Quantitative Differentiation Evidence


PI3Kδ Inhibitor Lead Optimization Programs Requiring C7-Positional Substitution

For kinase inhibitor discovery programs targeting PI3Kδ, methyl 1-azaspiro[4.5]decane-7-carboxylate provides a validated starting scaffold with demonstrated sub-micromolar activity (IC₅₀ = 102 nM against PI3Kδ-mediated AKT phosphorylation) [1]. The C7 carboxylate position is essential for this activity; the C8 positional isomer lacks any reported PI3Kδ inhibitory activity, making the 7-carboxylate variant the only viable choice for structure-activity relationship (SAR) exploration in this target space [1]. This scenario is optimal for laboratories developing selective PI3Kδ inhibitors for oncology or immunology applications where the spirocyclic scaffold offers additional benefits of conformational rigidity and improved metabolic stability compared to flexible piperidine analogs [2].

Opioid Receptor Pharmacology — Mu-Selective Ligand Development

Research programs focused on developing subtype-selective opioid receptor ligands should utilize the 1-azaspiro[4.5]decane scaffold for its demonstrated ability to confer mu-receptor selectivity when properly functionalized as tertiary amides [1]. Direct head-to-head comparison within the scaffold class shows that tertiary amide substitution patterns produce potent mu-selective binding, while less restricted secondary amides yield significantly weaker activity [1]. Additionally, these compounds show minimal kappa-receptor binding despite structural similarity to kappa-agonists, providing a clean selectivity profile [1]. Methyl 1-azaspiro[4.5]decane-7-carboxylate serves as an entry point for synthesizing amide derivatives through ester hydrolysis and subsequent amide coupling, enabling systematic SAR exploration of mu-selective opioid ligands [1].

Safety-Optimized CNS Drug Development — Cardiotoxicity Risk Mitigation

For CNS-active drug development programs where cardiotoxicity is a known liability (e.g., local anesthetics, analgesics, psychotropic agents), 1-azaspiro[4.5]decane-based building blocks offer a validated bioisosteric strategy for toxicity reduction [1]. Preclinical studies demonstrate that replacing a central piperidine ring with aza-spirocyclic scaffolds increases lethal dose by up to 5.0-fold while maintaining therapeutic activity [1]. The observed reduction in QRS widening in isolated guinea pig hearts suggests specific mitigation of cardiac sodium channel effects [1]. Methyl 1-azaspiro[4.5]decane-7-carboxylate provides a versatile synthetic entry point for constructing spirocyclic analogues of piperidine-containing drug candidates, enabling systematic safety optimization without compromising target engagement [1].

Sigma-2 Receptor Tool Compound Development — n=1 Ring Size Optimization

Investigators developing sigma-2 (σ2) receptor ligands should select 1-azaspiro[4.5]decane (n=1 ring size) scaffolds over 1-azaspiro[5.5]undecane (n=2) alternatives, as systematic SAR studies demonstrate that n=1 spirocyclic systems exhibit optimal fitting with the σ2 subtype and higher σ2 affinities [1]. Optimized n=1 compounds achieve Kiσ1 = 5.9 nM with 95-fold selectivity over σ2 receptors [1]. While methyl 1-azaspiro[4.5]decane-7-carboxylate itself shows moderate σ1 affinity (IC₅₀ = 1.18 μM), it serves as a synthetic precursor for generating diversified ligand libraries targeting sigma receptors [2]. The C7 ester handle enables facile derivatization to optimize both affinity and subtype selectivity [2].

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